molecular formula C20H19BrN2S2 B11181602 4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11181602
M. Wt: 431.4 g/mol
InChI Key: VDDBLILCBYBBLX-UHFFFAOYSA-N
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Description

4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound featuring a bromine atom, multiple methyl groups, and a unique dithioloquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps:

    Formation of the Dithioloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dithioloquinoline core. Reagents such as sulfur and phosphorus pentasulfide are often used.

    Aniline Derivatization: The final step involves the coupling of the brominated dithioloquinoline with aniline under conditions that promote the formation of the desired imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithioloquinoline ring.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Depending on the nucleophile, products could include azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed overview provides a comprehensive understanding of 4-bromo-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C20H19BrN2S2

Molecular Weight

431.4 g/mol

IUPAC Name

N-(4-bromophenyl)-4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H19BrN2S2/c1-11-9-12(2)17-15(10-11)16-18(20(3,4)23-17)24-25-19(16)22-14-7-5-13(21)6-8-14/h5-10,23H,1-4H3

InChI Key

VDDBLILCBYBBLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=C(C=C4)Br)C

Origin of Product

United States

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